

Application Notes and Protocols for Peroxide Crosslinking of EPDM Rubber

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Compound of Interest

Compound Name: *1,3-Bis(tert-butylperoxyisopropyl)benzene*

Cat. No.: *B035471*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of peroxide crosslinking systems for Ethylene Propylene Diene Monomer (EPDM) rubber. Detailed experimental protocols for material characterization are also included to ensure accurate and reproducible results.

Introduction to Peroxide Crosslinking of EPDM

Peroxide curing is a widely used method for crosslinking EPDM rubber, offering advantages over traditional sulfur vulcanization, such as superior thermal stability, lower compression set, and resistance to aging.^[1] The process involves the thermal decomposition of an organic peroxide, which generates free radicals. These radicals then abstract hydrogen atoms from the EPDM polymer chains, creating polymer radicals (macroradicals). The subsequent combination of these macroradicals forms stable carbon-carbon crosslinks, resulting in a three-dimensional network structure.^{[2][3]} This network structure is responsible for the enhanced mechanical and thermal properties of the cured EPDM.^[2]

The efficiency of peroxide crosslinking can be influenced by the type and concentration of the peroxide, the presence of co-agents, and the composition of the EPDM formulation, including fillers, plasticizers, and antioxidants.

Formulation of a Peroxide Crosslinking System for EPDM

A typical peroxide crosslinking system for EPDM consists of the base polymer, a peroxide, a co-agent, fillers, plasticizers, and an antioxidant system. The selection and proportion of these components are critical for achieving the desired final properties of the vulcanizate.

EPDM Polymer

The choice of EPDM grade is fundamental and depends on the desired processing characteristics and end-use application. Key parameters to consider are:

- Ethylene Content: Influences the green strength and low-temperature flexibility.
- Diene Type and Content: The type of diene (e.g., 5-ethylidene-2-norbornene - ENB) and its concentration affect the curing rate and crosslink density.[3]
- Mooney Viscosity: Relates to the polymer's molecular weight and processability.

Organic Peroxides

The selection of an organic peroxide is based on its decomposition temperature, half-life, and efficiency in generating free radicals. Dicumyl peroxide (DCP) is a commonly used peroxide for EPDM due to its suitable curing temperature range and high radical yield.[4]

Table 1: Effect of Dicumyl Peroxide (DCP) Concentration on the Mechanical Properties of EPDM

Property	DCP Concentration (phr)			
	2	4	6	8
Tensile Strength (MPa)[5]		~1.5	~2.0	~2.2
Elongation at Break (%) [5]		~400	~350	~300
Shore A Hardness[5]		~55	~60	~65
Compression Set (%) (70°C, 22h) [5]		~25	~20	~15

Note: The values in this table are illustrative and can vary depending on the specific EPDM grade and other formulation components.

Co-agents

Co-agents are multifunctional monomers that are added to the peroxide cure system to enhance the crosslinking efficiency and improve the final properties of the EPDM vulcanizate. [2] They can increase the rate and state of cure.[6] Common co-agents include:

- Triallyl isocyanurate (TAIC): Improves heat resistance and modulus.[6]
- Trimethylolpropane trimethacrylate (TMPTMA): Increases crosslink density and hardness.[6]
- Zinc dimethacrylate (ZDMA): Enhances modulus and adhesion.[7]

Table 2: Comparative Effect of Different Co-agents on EPDM Properties (at 5 phr loading)

Property	No Co-agent	TAIC	TMPTMA	ZDMA
Cure Rate Index	Baseline	Higher	Highest	High
Maximum Torque (dN.m)	Baseline	Increased	Significantly Increased	Increased
Tensile Strength (MPa)	Baseline	Increased	Increased	Significantly Increased
Modulus at 100% Elongation (MPa)	Baseline	Increased	Significantly Increased	Significantly Increased

Note: This table provides a qualitative comparison. Actual values depend on the specific formulation and processing conditions.

Fillers, Plasticizers, and Antioxidants

- **Fillers:** Carbon black and silica are commonly used to reinforce the EPDM matrix, improving tensile strength, tear resistance, and abrasion resistance.
- **Plasticizers:** Paraffinic or naphthenic oils are used to improve processability and low-temperature properties.
- **Antioxidants:** Hindered phenols or amines are added to protect the EPDM from degradation during its service life, especially at elevated temperatures.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the curing and physical properties of peroxide-crosslinked EPDM rubber.

Compounding and Sample Preparation (ASTM D3568)[8] [9]

Objective: To prepare a homogeneous EPDM compound and vulcanized test specimens.

Apparatus:

- Two-roll mill or internal mixer (e.g., Banbury mixer)
- Compression molding press
- Molds for test specimens

Procedure:

- Mixing:
 - The EPDM polymer is first masticated on the two-roll mill until a continuous band is formed.
 - Fillers and plasticizers are then added gradually and blended until a homogenous mixture is achieved.
 - Finally, the peroxide and co-agent are added at a lower temperature to prevent premature curing (scorching).
- Molding:
 - The compounded rubber is placed into a pre-heated mold.
 - The mold is then placed in a compression molding press and cured at a specified temperature and time (e.g., 170°C for 10 minutes).[8] The curing parameters are typically determined from rheometer data.
 - After curing, the mold is cooled, and the vulcanized rubber sheet is removed.
- Specimen Cutting:
 - Test specimens of the required shape and size (e.g., dumbbell-shaped for tensile testing) are die-cut from the vulcanized sheet.[9]

Curing Characteristics (ASTM D5289)[12][13]

Objective: To determine the vulcanization characteristics of the EPDM compound.

Apparatus:

- Moving Die Rheometer (MDR)

Procedure:

- A small, uncured sample of the EPDM compound is placed in the temperature-controlled die cavity of the MDR.[10]
- The lower die oscillates at a specified frequency and amplitude, applying a shear strain to the sample.[10]
- The torque required to oscillate the die is measured as a function of time.[10]
- The test continues until the torque reaches a maximum or equilibrium value.[11]

Data Analysis:

- Minimum Torque (ML): Indicates the viscosity of the uncured compound.[12]
- Maximum Torque (MH): Relates to the shear modulus and crosslink density of the fully cured compound.[13]
- Scorch Time (ts2): The time required for the torque to rise by two units above ML, indicating the onset of cure.[12]
- Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure state.[12]

Tensile Properties (ASTM D412)[16][17]

Objective: To measure the tensile strength, elongation at break, and modulus of the vulcanized EPDM.

Apparatus:

- Universal Testing Machine (UTM) with tensile grips.[9]

Procedure:

- Dumbbell-shaped specimens are cut from the cured EPDM sheet.[9]

- The thickness of the narrow section of the specimen is measured at three points, and the median value is recorded.
- The specimen is mounted in the tensile grips of the UTM.[9]
- The test is initiated at a constant crosshead speed, typically 500 mm/min.[14]
- The force and elongation are recorded until the specimen ruptures.[9]

Data Analysis:

- Tensile Strength: The maximum stress applied to the specimen before it breaks.[15]
- Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[15]
- Modulus: The stress at a specific elongation (e.g., 100% or 300%).[15]

Hardness (ASTM D2240)[19][20]

Objective: To measure the indentation hardness of the vulcanized EPDM.

Apparatus:

- Durometer (Shore A scale is typically used for EPDM).[16]

Procedure:

- The vulcanized EPDM specimen is placed on a hard, flat surface.
- The durometer is held in a vertical position, and the indenter is pressed firmly into the specimen until the presser foot is in full contact with the surface.[16]
- The hardness reading is taken within one second of firm contact.[16]
- Multiple readings are taken at different locations on the specimen, and the average value is reported.

Tear Strength (ASTM D624)[22][23]

Objective: To determine the resistance of the vulcanized EPDM to tearing.

Apparatus:

- Universal Testing Machine (UTM) with tensile grips.[17]

Procedure:

- A test specimen of a specified shape (e.g., Die C) is cut from the cured EPDM sheet.[17]
- The specimen is mounted in the tensile grips of the UTM.[17]
- The test is initiated at a constant crosshead speed of 500 mm/min.[18]
- The maximum force required to tear the specimen is recorded.[18]

Data Analysis:

- Tear Strength: The maximum force divided by the thickness of the specimen.[17]

Diagrams

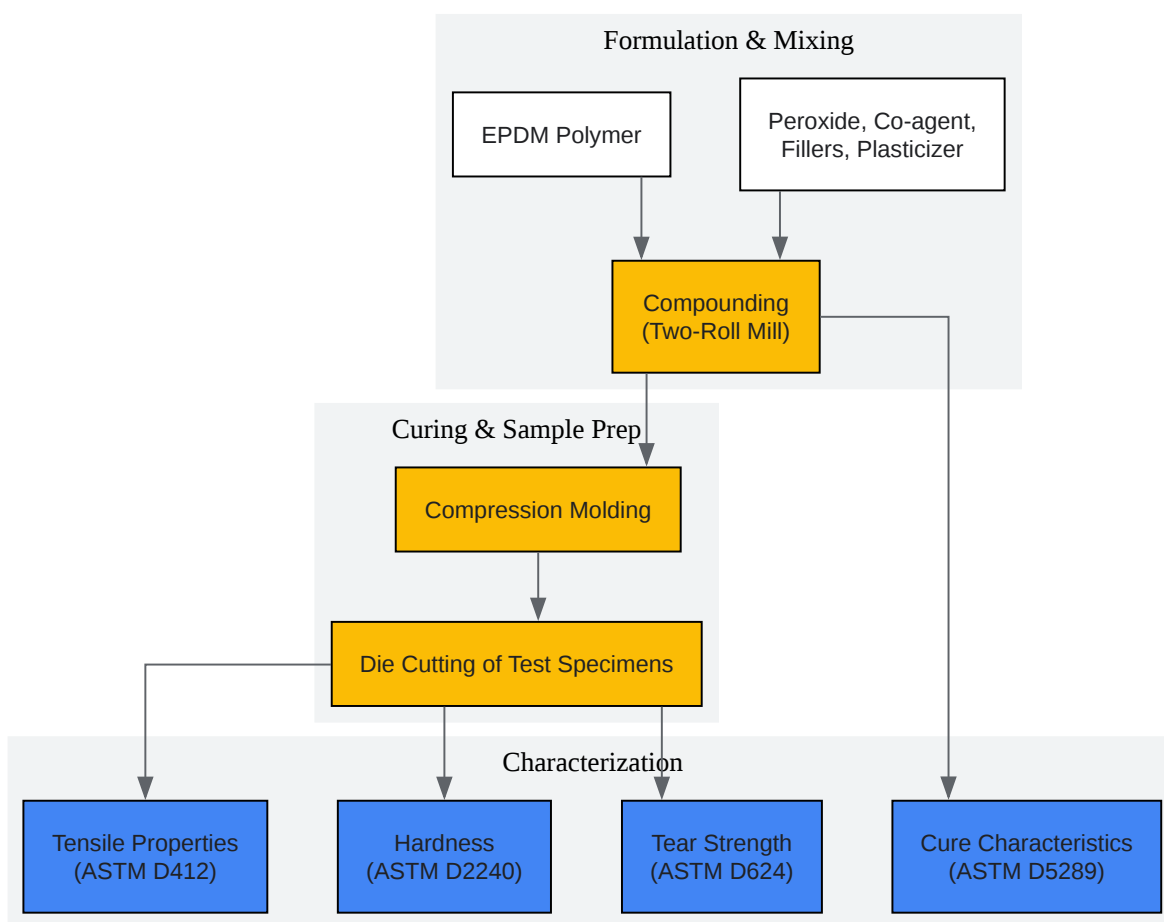
Peroxide Crosslinking Signaling Pathway



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Caption: Peroxide crosslinking mechanism in EPDM rubber.

Experimental Workflow



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Caption: Experimental workflow for EPDM compound evaluation.

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